6-bromo-N-cyclopropylpyrazin-2-amine
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Overview
Description
6-bromo-N-cyclopropylpyrazin-2-amine is a chemical compound that belongs to the class of pyrazine derivatives It is characterized by the presence of a bromine atom at the 6th position and a cyclopropyl group attached to the nitrogen atom of the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-cyclopropylpyrazin-2-amine typically involves the bromination of N-cyclopropylpyrazin-2-amine. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of bromine or brominating agents to meet industrial safety standards.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-cyclopropylpyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions:
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an N-substituted pyrazine derivative, while a Suzuki-Miyaura coupling would produce a biaryl compound.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or oncological pathways.
Organic Synthesis:
Biological Studies: It may be used in studies investigating the biological activity of pyrazine derivatives, including their antimicrobial or anticancer properties.
Industrial Applications:
Mechanism of Action
The mechanism of action of 6-bromo-N-cyclopropylpyrazin-2-amine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and cyclopropyl group could influence the compound’s binding affinity and selectivity for these targets. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-chloro-N-cyclopropylpyrazin-2-amine: Similar structure with a chlorine atom instead of bromine.
N-cyclopropylpyrazin-2-amine: Lacks the halogen substituent.
6-bromo-N-methylpyrazin-2-amine: Contains a methyl group instead of a cyclopropyl group.
Uniqueness
6-bromo-N-cyclopropylpyrazin-2-amine is unique due to the presence of both the bromine atom and the cyclopropyl group, which can influence its reactivity and biological activity. The combination of these substituents may provide distinct properties compared to other pyrazine derivatives, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H8BrN3 |
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Molecular Weight |
214.06 g/mol |
IUPAC Name |
6-bromo-N-cyclopropylpyrazin-2-amine |
InChI |
InChI=1S/C7H8BrN3/c8-6-3-9-4-7(11-6)10-5-1-2-5/h3-5H,1-2H2,(H,10,11) |
InChI Key |
CZMPEJGMEWOAJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=CN=CC(=N2)Br |
Origin of Product |
United States |
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